Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate
Overview
Description
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate is a synthetic compound with the molecular formula C26H26N2O6 . It is commonly used in peptide synthesis and serves as a protected form of the amino acid tyrosine. The compound is characterized by its benzyl ester and carbobenzyloxy (Cbz) protecting groups, which are crucial for its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyglycyl-L-tyrosine benzyl ester typically involves the protection of the amino and carboxyl groups of tyrosine. One common method is the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by esterification of the carboxyl group with benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of carbobenzyloxyglycyl-L-tyrosine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product . The use of protective groups like Cbz is essential to prevent unwanted side reactions during the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate undergoes various chemical reactions, including:
Hydrogenation: The removal of the Cbz protecting group can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Acidolysis: The benzyl ester group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas
Acidolysis: Trifluoroacetic acid (TFA)
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Deprotected Tyrosine: Removal of the Cbz group yields free tyrosine.
Substituted Esters: Nucleophilic substitution results in the formation of different ester derivatives.
Scientific Research Applications
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbobenzyloxyglycyl-L-tyrosine benzyl ester involves its role as a protected amino acid derivative. The Cbz and benzyl ester groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions at other sites on the molecule . This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-tyrosine: Similar structure but lacks the benzyl ester group.
Carbobenzyloxyglycyl-L-phenylalanine benzyl ester: Similar protecting groups but with phenylalanine instead of tyrosine.
Carbobenzyloxy-L-prolyl-L-tyrosine benzyl ester: Contains an additional proline residue.
Uniqueness
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate is unique due to its specific combination of protecting groups and the presence of tyrosine. This combination allows for selective reactions and makes it a valuable intermediate in peptide synthesis .
Properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c29-22-13-11-19(12-14-22)15-23(25(31)33-17-20-7-3-1-4-8-20)28-24(30)16-27-26(32)34-18-21-9-5-2-6-10-21/h1-14,23,29H,15-18H2,(H,27,32)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABILGXQXJZFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305103 | |
Record name | NSC169126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-46-9 | |
Record name | NSC169126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC169126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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